molecular formula C10H5Cl3N2 B1623589 3,4,5-Trichloro-6-phenylpyridazine CAS No. 51448-00-1

3,4,5-Trichloro-6-phenylpyridazine

Cat. No.: B1623589
CAS No.: 51448-00-1
M. Wt: 259.5 g/mol
InChI Key: BVPVWXGCEPJZRZ-UHFFFAOYSA-N
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Description

It belongs to the pyridazine family, which is known for its diverse biological activities. The compound’s molecular formula is C10H5Cl3N2, and it has a molecular weight of 259.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-6-phenylpyridazine typically involves the chlorination of 6-phenylpyridazine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-phenylpyridazine} + 3 \text{SOCl}_2 \rightarrow \text{this compound} + 3 \text{SO}_2 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloro-6-phenylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form less chlorinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3,4,5-trimethoxy-6-phenylpyridazine can be formed.

    Oxidation Products: Oxidized derivatives such as this compound oxides.

    Reduction Products: Reduced derivatives with fewer chlorine atoms.

Scientific Research Applications

3,4,5-Trichloro-6-phenylpyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

    3-Chloro-6-phenylpyridazine: This compound is structurally similar but has only one chlorine atom, resulting in different reactivity and applications.

    3,4,6-Trichloropyridazine: Another similar compound with three chlorine atoms but lacking the phenyl group, leading to distinct chemical properties and uses.

Uniqueness: 3,4,5-Trichloro-6-phenylpyridazine is unique due to the specific positioning of its chlorine atoms and the presence of a phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4,5-trichloro-6-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-8(12)10(13)15-14-9(7)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPVWXGCEPJZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423362
Record name 3,4,5-trichloro-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51448-00-1
Record name 3,4,5-trichloro-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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